4-Methyl-2,3-dinitrobenzoic acid
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Overview
Description
4-Methyl-2,3-dinitrobenzoic acid is an aromatic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dinitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid. The process includes the following steps:
Nitration Reaction: 4-Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 3 positions of the aromatic ring.
Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial reactors to handle larger quantities of reactants.
Continuous Monitoring: Ensuring reaction conditions are continuously monitored and controlled to maintain product quality.
Efficient Purification: Employing industrial-scale purification techniques, such as distillation or large-scale recrystallization, to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol or ethanol) and sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Methyl-2,3-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl 4-Methyl-2,3-dinitrobenzoate.
Scientific Research Applications
4-Methyl-2,3-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2,3-dinitrobenzoic acid exerts its effects involves:
Molecular Targets: The nitro groups can interact with biological molecules, potentially leading to the formation of reactive intermediates.
Pathways Involved: The compound may interfere with cellular processes by modifying proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.
3,4-Dinitrobenzoic acid: Lacks the methyl group but has two nitro groups.
4-Nitrobenzoic acid: Contains only one nitro group.
Properties
CAS No. |
65308-85-2 |
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Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-methyl-2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
WAIJVMCYKMVDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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